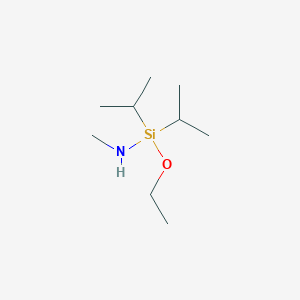
5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 2-methoxyethanesulfonyl chloride with 1,2,4-thiadiazol-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Preparation of 2-Methoxyethanesulfonyl Chloride:
- 2-Methoxyethanesulfonyl chloride can be prepared by reacting sodium 2-methoxyethanesulfonate with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out at low temperatures (around 5°C) and then heated to 80°C under a nitrogen atmosphere for several hours .
-
Formation of this compound:
- The prepared 2-methoxyethanesulfonyl chloride is then reacted with 1,2,4-thiadiazol-3-amine in an appropriate solvent, such as dichloromethane, under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methoxyethanesulfonyl group, which is a good leaving group.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Addition Reactions: The compound can also undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Due to its unique structure, 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine has potential applications in medicinal chemistry, including the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyethanesulfonyl group can enhance the compound’s ability to penetrate cell membranes, while the thiadiazole ring can interact with specific binding sites on target molecules.
Comparación Con Compuestos Similares
2-Methoxyethanesulfonyl Chloride: This compound is a precursor in the synthesis of 5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-amine and shares similar chemical properties.
Methanesulfonyl Chloride: Another sulfonyl chloride compound with similar reactivity but different structural features.
Uniqueness:
- The presence of both the methoxyethanesulfonyl group and the thiadiazole ring in this compound imparts unique chemical properties that are not found in simpler sulfonyl chlorides. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
922505-01-9 |
|---|---|
Fórmula molecular |
C5H9N3O3S2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3O3S2/c1-11-2-3-13(9,10)5-7-4(6)8-12-5/h2-3H2,1H3,(H2,6,8) |
Clave InChI |
WHXRXMFLJUBXLK-UHFFFAOYSA-N |
SMILES canónico |
COCCS(=O)(=O)C1=NC(=NS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)

![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)







